4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of 4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.
Coupling with the Methylphenyl Group: The final step involves coupling the benzoxazole derivative with a 4-methylphenyl group using a coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide can be compared with other similar compounds, such as:
2-fluoro-N-(4-methylphenyl)benzamide: This compound lacks the benzoxazole ring, which may result in different chemical properties and biological activities.
4-fluoro-2-methylphenol: This compound has a simpler structure and different functional groups, leading to distinct reactivity and applications.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-13-2-4-15(5-3-13)21-24-18-12-17(10-11-19(18)26-21)23-20(25)14-6-8-16(22)9-7-14/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODAGZOUDUJGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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